molecular formula C16H16N2O3 B12303951 2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile

2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B12303951
M. Wt: 284.31 g/mol
InChI Key: BGKVJHPDSRYUTJ-UHFFFAOYSA-N
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Description

2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a phthalimide moiety and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable alkylating agent to introduce the ethyl group. The final step involves the cyclization of the intermediate with a tetrahydropyran derivative under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups .

Scientific Research Applications

2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with molecular targets through its functional groups. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The tetrahydropyran ring can enhance the compound’s stability and solubility, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of both the phthalimide moiety and the tetrahydropyran ring allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethyl]oxane-4-carbonitrile

InChI

InChI=1S/C16H16N2O3/c17-10-11-6-8-21-12(9-11)5-7-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-4,11-12H,5-9H2

InChI Key

BGKVJHPDSRYUTJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1C#N)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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